

Biochemical and Cellular Profile of MS049

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Compound Focus: MS049

CAS No.: 1502816-23-0

Cat. No.: S536357

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MS049 is characterized as a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferases 4 and 6 (PRMT4/CARM1 and PRMT6). The quantitative data from key experiments is summarized in the table below.

Table 1: Key Experimental Data for MS049

Assay Type	Target / Effect	Key Metric (IC ₅₀)	Experimental Context
Biochemical Assay [1] [2] [3]	PRMT4	34 nM	Cell-free system
	PRMT6	43 nM	Cell-free system
Cellular Assay [4] [3]	H3R2me2a mark (downstream of PRMT6)	0.97 μM	HEK293 cells, 20-hour treatment
Cellular Assay [4] [3]	Med12-Rme2a (downstream of PRMT4)	1.4 μM	HEK293 cells, 72-hour treatment

MS049 demonstrates excellent selectivity. At concentrations up to 50 μM, it does not inhibit other methyltransferases or demethylases, and shows no appreciable binding to methyllysine/methylarginine reader proteins. It has over 300-fold selectivity for PRMT4/6 over PRMT1 and PRMT3 [1] [5]. The

compound is not toxic and does not affect the growth of HEK293 cells at tested concentrations, which is a key point for interpreting cellular assay results [3].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments citing **MS049**, which you can adapt for your control experiments.

1. Western Blot Analysis to Assess Cellular Target Engagement [4] This protocol measures the reduction of specific methylation marks in cells.

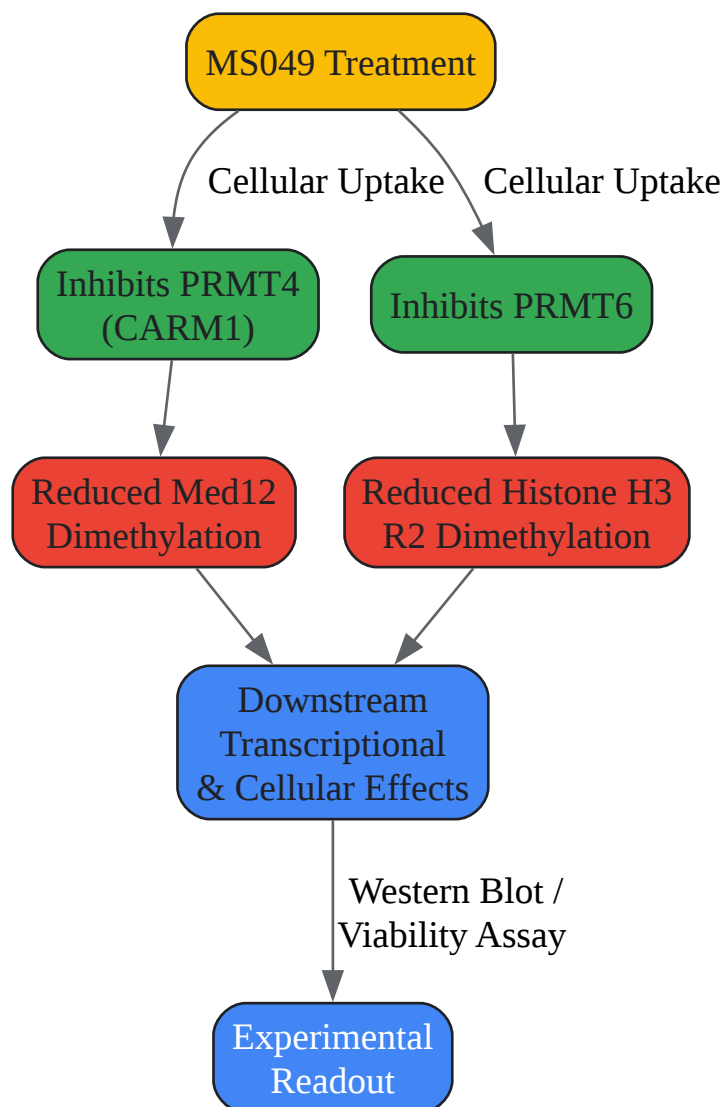
- **Cell Line:** HEK293 cells.
- **Culture Conditions:** Grown in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- **Procedure:**
 - Seed cells on multi-well plates.
 - Treat cells with **MS049** at desired concentrations (e.g., 0.1, 1, 10 µM).
 - Incubate for a specified duration (e.g., 20 hours for H3R2me2a, 72 hours for Med12-Rme2a).
 - Lyse cells and perform Western Blot analysis using antibodies specific for **asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a)** or **asymmetric dimethylation of Med12 (Med12-Rme2a)**.

2. Cell Growth and Viability Assay [1] This protocol confirms the compound's lack of cytotoxicity under experimental conditions.

- **Cell Line:** HEK293 cells.
- **Procedure:**
 - Seed cells on a 96-well plate at a density of 3,000 cells per well.
 - Treat cells with **MS049** at concentrations of 0, 1, 10, and 50 µM.
 - Incubate for 96 hours.
 - Monitor cell confluency using live-cell imaging (e.g., IncuCyte ZOOM system) and analyze the phase contrast images.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of **MS049** and the logical flow of a typical cellular experiment, from treatment to readout.



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Key Considerations for Control Experiments

- **The Negative Control (MS049N):** The original research paper identifies **compound 46 (MS049N)** as a structurally similar but inactive negative control for **MS049** [5]. This is a critical tool for confirming that the observed biological effects are due to PRMT inhibition and not off-target effects. However, the specific synthetic structure and experimental protocols for **MS049N** were not located in the current search results.

- **Comparison with Other Inhibitors:** While not a direct request, your guide could be enhanced by comparing **MS049** with other inhibitors. For instance, the search results mention **TP-064**, a selective inhibitor for PRMT4 (CARM1) shown to suppress endometrial cancer cell growth [6]. Including such comparisons can provide a broader context for researchers.

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